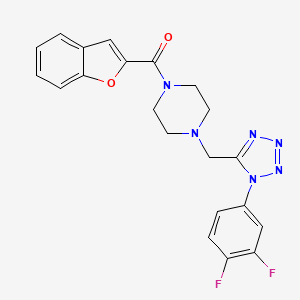

4-溴-3-乙炔基-1-甲基吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

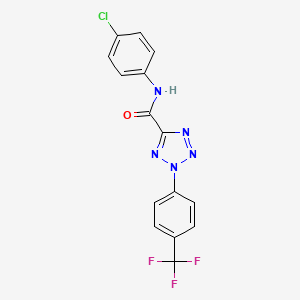

4-Bromo-3-ethynyl-1-methylpyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an ethynyl group in the molecule suggests that it may have unique chemical properties and reactivity, making it of interest in various chemical synthesis and research applications.

Synthesis Analysis

The synthesis of 4-bromo-3-ethynyl-1-methylpyrazole can be related to the general methods of synthesizing bromopyrazoles. An efficient one-pot synthesis method for 3,5-diaryl-4-bromopyrazoles has been developed, which involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides. This method exhibits high regioselectivity and good functional group tolerance, producing moderate to good yields . Although the specific synthesis of 4-bromo-3-ethynyl-1-methylpyrazole is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of bromopyrazoles has been studied using rotational spectroscopy and ab initio calculations. The halogen bonding properties of 4-bromopyrazole have been explored, indicating that it can form halogen bonds comparable in strength to those formed by other halogen-containing molecules . This suggests that the molecular structure of 4-bromo-3-ethynyl-1-methylpyrazole would also allow it to engage in halogen bonding, which could be useful in biochemical structure determination.

Chemical Reactions Analysis

The reactivity of bromopyrazoles can be inferred from various studies. For instance, 3-bromooxindoles have been used in a formal [4 + 1] annulation reaction with in situ-derived 1,2-diaza-1,3-dienes, leading to the synthesis of spiropyrazoline oxindoles . Additionally, bromination reactions of hydroxymethylpyrazoles have been shown to lead to the substitution of the hydroxymethyl group with a bromine atom . These studies suggest that the bromine atom in 4-bromo-3-ethynyl-1-methylpyrazole could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-ethynyl-1-methylpyrazole can be deduced from related compounds. The crystal structure of a related compound, 3(5)-phenyl-4-bromo-5(3)-methylpyrazole, shows the presence of both tautomers in the crystals, indicating the possibility of dynamic proton disorder . Dichlorodialkyltin complexes with 4-bromopyrazole have been studied, revealing stable solid hexacoordinate complexes and the importance of intramolecular hydrogen bonds . The crystal structures of two 4-bromopyrazole derivatives have been determined, showing that the molecules are linked by N-H…N intermolecular hydrogen bonds forming a three-dimensional network . These findings suggest that 4-bromo-3-ethynyl-1-methylpyrazole may also exhibit interesting solid-state properties and the potential for forming hydrogen bonds.

科学研究应用

缓蚀

包括与4-溴-3-乙炔基-1-甲基吡唑结构相似的化合物在内的杂环二唑已被研究用作酸性条件下铁的缓蚀剂。研究表明,此类化合物可通过增加电荷转移阻力来显著降低腐蚀速率,这表明在保护金属结构免受酸诱导腐蚀方面具有潜在应用。这些缓蚀剂的有效性与其浓度和浸泡时间相关,表明它们具有基于环境条件和所需的保护持续时间量身定制的腐蚀保护策略的潜力(Babić-Samardžija 等人,2005)。

蛋白质晶体学

在蛋白质晶体学领域,与4-溴-3-乙炔基-1-甲基吡唑密切相关的卤代吡唑已被确定为通过单波长异常色散(SAD)进行相位测定的有效工具。它们与各种蛋白质热点结合的混杂能力使它们对于识别蛋白质内的相互作用位点非常有价值,有助于确定蛋白质结构。这一应用对于理解蛋白质功能和设计可调节蛋白质活性的药物至关重要(Bauman 等人,2016)。

药物中间体的合成

4-溴-3-乙炔基-1-甲基吡唑的结构框架使其适用于合成各种药物中间体。例如,3,4-取代-5-氨基吡唑的制备(这是药物发现中的关键中间体)利用类似的化合物构建可作为潜在治疗剂的复杂分子。这证明了该化合物在新药合成中的效用,突出了其在药物化学中的重要性(Havel 等人,2018)。

酶促卤化

吡唑的酶促卤化,包括与4-溴-3-乙炔基-1-甲基吡唑结构相关的吡唑,展示了利用酶促方法将卤原子引入有机分子的潜力。这种方法使用氯过氧化物酶等酶,可以对吡唑环上的特定位置进行选择性卤化,从而合成具有所需性质的衍生物,用于进一步研究或工业应用(Franssen 等人,1987)。

安全和危害

属性

IUPAC Name |

4-bromo-3-ethynyl-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTICNZNVAPEJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

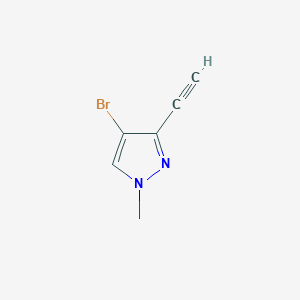

Canonical SMILES |

CN1C=C(C(=N1)C#C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethynyl-1-methylpyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)

![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)